molecular formula C3HCl2F5 B1582426 3,3-Dichloro-1,1,1,2,2-pentafluoropropane CAS No. 422-56-0

3,3-Dichloro-1,1,1,2,2-pentafluoropropane

Cat. No. B1582426
CAS RN: 422-56-0
M. Wt: 202.93 g/mol
InChI Key: COAUHYBSXMIJDK-UHFFFAOYSA-N
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Description

3,3-Dichloro-1,1,1,2,2-pentafluoropropane, also known as HCFC 225ca, is a volatile derivative of propane . It has a molecular formula of C3HCl2F5, an average mass of 202.938 Da, and a monoisotopic mass of 201.937546 Da .


Molecular Structure Analysis

The molecular structure of 3,3-Dichloro-1,1,1,2,2-pentafluoropropane consists of three carbon atoms, one hydrogen atom, two chlorine atoms, and five fluorine atoms .


Chemical Reactions Analysis

3,3-Dichloro-1,1,1,2,2-pentafluoropropane is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals . It can also undergo oxidation with strong oxidizing agents and under extremes of temperature .


Physical And Chemical Properties Analysis

3,3-Dichloro-1,1,1,2,2-pentafluoropropane is a colorless, odorless liquid . It is nonflammable and slightly soluble in water .

Scientific Research Applications

1. Chromatography Applications

3,3-Dichloro-1,1,1,2,2-pentafluoropropane, also known as HCFC225ca, has been identified as a superior mobile phase for size exclusion chromatography (SEC). It possesses properties such as low flammability, low viscosity, low cost, high purity, and environmental and operational friendliness. It's particularly effective in solubilizing certain acrylates and in the SEC measurement of polymers like poly(methyl methacrylate) (PMMA) and poly(ethylene terephthalate) (PET) (Isemura, Kakita, & Kawahara, 2004).

2. Environmental and Health Impact Studies

Research on hydrochlorofluorocarbons (HCFCs), including HCFC-225ca, has focused on their environmental, ecological, and health impacts. HCFC-225ca has been evaluated for its physiochemical properties, commercial uses, and environmental hazards, such as stratospheric ozone depletion and global warming. Adsorption technology has been employed to limit and control emissions of HCFC-225ca from industrial processes (Tsai, 2002).

3. Chemical Synthesis and Catalysis

HCFC-225ca has been activated for chemical reactions using aluminum chlorofluoride (ACF) as a catalyst. This process involves hydrodefluorination and dehydrofluorination reactions, which can be useful in hydroarylation and Friedel–Crafts-type reactions under mild conditions (Kervarec, Braun, Ahrens, & Kemnitz, 2020).

4. Dielectric Properties

The relative permittivity of HCFC-225ca in liquid phase has been measured, highlighting its potential as a replacement for other hydrochlorofluorocarbons in various engineering applications. This research provides valuable data for understanding the dielectric properties of HCFC-225ca, which is crucial for its application in electrical and electronic engineering (Gurova, Brito, de Castro, & Mardolcar, 2001).

5. Oil-Water Separation

HCFC-225ca has been used in the functionalization of cellulose nanofibers to create superhydrophobic surfaces for oil-water separation. This application demonstrates its utility in environmental engineering, particularly in the efficient separation of oil and water mixtures (Bashar, Zhu, Yamamoto, & Mitsuishi, 2017).

Safety And Hazards

3,3-Dichloro-1,1,1,2,2-pentafluoropropane is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals . It can also suffer oxidation with strong oxidizing agents and under extremes of temperature . Strong bases may release toxic gases .

properties

IUPAC Name

3,3-dichloro-1,1,1,2,2-pentafluoropropane
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InChI

InChI=1S/C3HCl2F5/c4-1(5)2(6,7)3(8,9)10/h1H
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InChI Key

COAUHYBSXMIJDK-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(F)(F)F)(F)F)(Cl)Cl
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Molecular Formula

C3HCl2F5, CF3CF2CHCl2
Record name 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE
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DSSTOX Substance ID

DTXSID1042027
Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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Molecular Weight

202.93 g/mol
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Physical Description

3,3-dichloro-1,1,1,2,2-pentafluoropropane is a colorless odorless liquid. Nonflammable., Dichloropentafluoropropane is a colorless odorless liquid. Nonflammable., Colorless odorless liquid; [CAMEO]
Record name 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE
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Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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Boiling Point

51.1 °C
Record name 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE
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Density

Liquid density= 1.55 g/ml @ 25 °C
Record name 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE
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Vapor Pressure

240.0 [mmHg], 240 mm Hg at 25 °C
Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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Product Name

3,3-Dichloro-1,1,1,2,2-pentafluoropropane

CAS RN

422-56-0, 127564-92-5
Record name 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE
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Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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Record name HCFC 225ca
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Record name Propane, 3,3-dichloro-1,1,1,2,2-pentafluoro-
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Melting Point

-94 °C
Record name 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE
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Synthesis routes and methods I

Procedure details

The process for producing tetrafluoropropenes of the present invention comprises contacting a raw material composition comprising 1-chloro-2,3,3,3-tetrafluoropropane (HCFC-244eb) and dichloropentafluoropropane including 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) and at least one of its isomers, with an alkali aqueous solution in the presence of a phase-transfer catalyst, to produce 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) from the 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca), and to produce 2,3,3,3-tetrafluoropropene 1234yf) from the 1-chloro-2,3,3,3-tetrafluoropropane (HCFC-244eb).
[Compound]
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Synthesis routes and methods II

Procedure details

Until HCFC-225ca becomes available in commercial quantities, HCFC-225ca may be prepared by a standard and well-known organic synthesis technique. For example, to prepare 1,1-dichloro-2,2,3,3,3-pentafluoropropane, 2,2,3,3,3-pentafluoro-1-propanol and p-toluenesulfonate chloride are reacted together to form 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate. Then, N-methylpyrrolidone, lithium chloride, and the 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate are reacted together to form 1-chloro-2,2,3,3,3-pentafluoropropane. Chlorine and the 1-chloro-2,2,3,3,3-pentafluoropropane are then reacted together to form 1,1-dichloro-2,2,3,3,3-pentafluoropropane. A detailed synthesis is set forth below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 2
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 3
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 4
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 5
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 6
3,3-Dichloro-1,1,1,2,2-pentafluoropropane

Citations

For This Compound
112
Citations
C Wohlfarth - Supplement to IV/18, 2009 - Springer
Substance name (s): 3, 3-dichloro-1, 1, 1, 2, 2-pentafluoropropane; 1, 1-dichloro-2, 2, 3, 3, 3-pentafluoro-propane; 1, 1-Dichloro-2, 2, 3, 3, 3-pentafluoropropane; Propane, 3, 3-dichloro-1…
Number of citations: 2 link.springer.com
GM Rusch - Drug and Chemical Toxicology, 2000 - Taylor & Francis
In direct response to the concerns that CFCs were contributing to a breakdown of stratospheric ozone over Antarctica as described in the Montreal Protocol late 19871, the first of five …
Number of citations: 3 www.tandfonline.com
C Wohlfarth - Supplement to IV/16, 2008 - Springer
Surface tension of 1,1-dichloro-2,2,3,3,3- pentafluoropropane Page 1 Surface tension of 1,1-dichloro-2,2,3,3,3pentafluoropropane Data extract from Landolt-Börnstein IV/24: Surface …
Number of citations: 2 link.springer.com
C Wohlfarth - Supplement to IV/6, 2008 - Springer
Dielectric constant of 1,1-dichloro-2,2,3,3,3- pentafluoropropane Page 1 Dielectric constant of 1,1-dichloro-2,2,3,3,3pentafluoropropane Data extract from Landolt-Börnstein IV/17: Static …
Number of citations: 2 link.springer.com
WT Tsai - Journal of loss prevention in the process industries, 2002 - Elsevier
Hydrochlorofluorocarbons (HCFCs) are being used as interim replacements for chlorofluorocarbons (CFCs) that cause significant stratospheric ozone depletion and global warming …
Number of citations: 59 www.sciencedirect.com
T Isemura, R Kakita, K Kawahara - Journal of Chromatography A, 2004 - Elsevier
We have found that HCFC225s (HCFC225ca: 3,3-dichloro-1,1,1,2,2-pentafluoropropane, HCFC225cb: 1,3-dichloro-1,1,2,2,3-pentafluoropropane) are superior mobile phases for size …
Number of citations: 26 www.sciencedirect.com
MM Bashar, H Zhu, S Yamamoto, M Mitsuishi - RSC advances, 2017 - pubs.rsc.org
A Cellulose nanofiber (CNF) is an amazing nanomaterial produced from ubiquitous sources with outstanding mechanical, chemical, and barrier properties. This report describes facile …
Number of citations: 37 pubs.rsc.org
RJ Millischer, CH Farr - Toxicol. Lett. Suppl, 1992 - hero.epa.gov
EMIC Abstract: The genetic toxicity component of the PAFT (a program sponsored by a world-wide industry group of CFC producers) includes a range of in vitro and in vivo assays …
Number of citations: 1 hero.epa.gov
T Tanuma, H Okamoto, K Ohnishi… - Applied Catalysis A …, 2008 - Elsevier
A series of metal halides were studied as Lewis acid catalysts for the reaction of dichlorofluoromethane with tetrafluoroethylene to form dichloropentafluoropropanes (HCFC-225s) …
Number of citations: 8 www.sciencedirect.com
JH Cumbest, GR Unruh - Circuit World, 1997 - emerald.com
CFCs and HCFCs have been used extensively in bulk cleaning of computer boards and are included in well established branch of chemistry. Due to the removal ofone such CFC (CFC‐…
Number of citations: 4 www.emerald.com

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